Noribogaine hydrochloride

Catalog No.
S795365
CAS No.
M.F
C19H25ClN2O
M. Wt
332.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Noribogaine hydrochloride

Product Name

Noribogaine hydrochloride

IUPAC Name

(15S,17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol;hydrochloride

Molecular Formula

C19H25ClN2O

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C19H24N2O.ClH/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18;/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3;1H/t11-,12+,16?,19?;/m0./s1

InChI Key

BFLJLOKFWZLUTR-STGWVFMRSA-N

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl

Isomeric SMILES

CC[C@@H]1C[C@H]2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl

Description

The exact mass of the compound Noribogaine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 274275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Noribogaine hydrochloride, chemically known as 12-hydroxyibogamine, is a significant psychoactive metabolite of ibogaine, which is derived from the plant Tabernanthe iboga. It is recognized for its potential therapeutic properties, particularly in the treatment of substance use disorders. The chemical formula of noribogaine is C19H24N2OC_{19}H_{24}N_{2}O, with a molar mass of approximately 296.414 g/mol. Unlike ibogaine, which is lipophilic and rapidly metabolized, noribogaine has a longer half-life and remains detectable in plasma for extended periods after administration, making it a focus of pharmacological research .

Noribogaine is primarily synthesized through the demethylation of ibogaine via cytochrome P450 enzymes, particularly cytochrome P450 2D6. This metabolic process transforms ibogaine into noribogaine, which then exhibits distinct pharmacological properties compared to its parent compound. The chemical reaction can be summarized as follows:

IbogaineCYP2D6Noribogaine\text{Ibogaine}\xrightarrow{\text{CYP2D6}}\text{Noribogaine}

This transformation not only alters the compound's binding affinity to various receptors but also enhances its therapeutic potential .

Noribogaine exhibits a range of biological activities that contribute to its potential therapeutic effects. It acts as a serotonin reuptake inhibitor, which is significant in modulating mood and anxiety disorders. Additionally, noribogaine interacts with several receptors:

  • Opioid Receptors: Noribogaine has a higher affinity for opioid receptors than ibogaine, acting as a biased agonist at the kappa-opioid receptor. This unique interaction may provide analgesic effects without the typical dysphoric side effects associated with many opioids .
  • N-Methyl-D-aspartate Receptors: It functions as a weak antagonist at these receptors, contributing to its neuroprotective properties.
  • hERG Potassium Channel: Noribogaine inhibits this channel, which can lead to prolonged cardiac repolarization and potential arrhythmias, highlighting a safety concern in clinical applications .

The synthesis of noribogaine hydrochloride can be achieved through several methods:

  • Natural Extraction: Isolated from the roots of Tabernanthe iboga, where it occurs as a natural metabolite.
  • Chemical Synthesis: Laboratory synthesis involves starting from ibogaine or related alkaloids, utilizing enzymatic or chemical demethylation processes to yield noribogaine.
  • Synthetic Derivatives: Recent advancements have led to the development of synthetic analogs like oxa-noribogaine, designed to retain therapeutic effects while minimizing adverse reactions such as cardiotoxicity .

Noribogaine hydrochloride has garnered interest for its potential applications in various therapeutic areas:

  • Substance Use Disorders: Its anti-addictive properties make it a candidate for treating opioid dependence and other substance use disorders.
  • Anxiety and Depression: Due to its serotonin reuptake inhibition and interaction with opioid receptors, noribogaine may be beneficial in managing anxiety and depressive symptoms.
  • Neuroprotection: Its action on neuroreceptors suggests potential uses in neurodegenerative diseases .

Research indicates that noribogaine interacts with multiple neurotransmitter systems:

  • It reduces nicotine self-administration in animal models, suggesting efficacy in smoking cessation therapies .
  • Studies show that noribogaine enhances the expression of glial cell line-derived neurotrophic factor (GDNF), which plays a crucial role in neuronal health and recovery following substance abuse .
  • Unlike ibogaine, noribogaine does not significantly bind to sigma-2 receptors, indicating a different safety profile and mechanism of action .

Noribogaine shares structural similarities with several compounds derived from Tabernanthe iboga and related alkaloids. Below is a comparison highlighting its uniqueness:

CompoundKey CharacteristicsUnique Aspects
IbogaineParent compound; potent psychoactive effects; rapid metabolismShorter half-life than noribogaine
18-MethoxycoronaridineSynthetic derivative; reduced psychoactivityLacks significant serotonin reuptake inhibition
VoacangineNatural alkaloid; similar structureLess potent at opioid receptors
CoronaridineExhibits anti-addictive propertiesDifferent receptor binding profile
Oxa-noribogaineSynthetic analog; devoid of pro-arrhythmic side effectsRetains analgesic properties without typical KOR side effects

Noribogaine stands out due to its unique receptor binding profile and prolonged effects compared to its parent compound and other derivatives. Its ability to induce GDNF expression while minimizing adverse effects positions it as a promising candidate for further therapeutic exploration .

Molecular Structure and Nomenclature

Chemical Formula and International Union of Pure and Applied Chemistry Designation

Noribogaine hydrochloride possesses the molecular formula C₁₉H₂₅ClN₂O, representing the hydrochloride salt form of the base compound noribogaine [1] [2]. The base compound noribogaine itself has the molecular formula C₁₉H₂₄N₂O [3] [4]. The International Union of Pure and Applied Chemistry systematic name for noribogaine is (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol [5] [6]. Alternative International Union of Pure and Applied Chemistry designations include (6R,6aS,7S,9R,11S)-7-ethyl-6,6a,7,8,9,10,12,13-octahydro-5H-6,9-methanopyrido[1',2':1,2]azepino[4,5-b]indol-2-ol for the hydrochloride salt form [7].

The compound is registered under Chemical Abstracts Service number 110514-35-7 for the hydrochloride salt [1] [7] [8], while the base compound noribogaine bears Chemical Abstracts Service number 481-88-9 [8] [9] [10]. The International Chemical Identifier key for noribogaine is RAUCDOKTMDOIPF-RYRUWHOVSA-N [12], providing a unique digital fingerprint for the molecular structure.

Structure of O-Desmethylibogaine (12-Hydroxyibogamine)

Noribogaine, systematically known as O-desmethylibogaine or 12-hydroxyibogamine, represents a complex heteropentacyclic indole alkaloid structure [3] [5] [12]. The molecular architecture features a characteristic indole nucleus integrated within a pentacyclic framework that defines the iboga alkaloid family [13]. The compound contains a hydroxyl functional group at the 12-position, which distinguishes it structurally from its precursor ibogaine [6] [12].

The structural framework encompasses multiple fused ring systems, including a six-membered diazapentacyclic core structure [5] [12]. The compound exhibits a tertiary amino functionality within its complex polycyclic arrangement [12]. The presence of the hydroxyl group at position 12 of the ibogamine skeleton represents the key structural modification that results from the O-demethylation of ibogaine [14] [15].

The three-dimensional molecular conformation exhibits specific stereochemical characteristics with defined spatial arrangements of substituents around multiple chiral centers [3] [5]. The ethyl substituent at position 17 contributes to the overall molecular geometry and influences the compound's physicochemical properties [5] [6].

Stereochemistry and Isomeric Forms

Noribogaine possesses multiple stereogenic centers within its complex polycyclic structure, resulting in defined absolute stereochemistry [3] [5]. The compound exhibits four defined stereocenters according to chemical database records [4]. The absolute configuration is designated as (1R,15R,17S,18S) based on the Cahn-Ingold-Prelog priority rules [5] [6].

The stereochemical designation reflects the three-dimensional spatial arrangement of atoms around each chiral center [5]. Unlike some related iboga alkaloids that exist as different enantiomeric series, noribogaine from natural sources maintains consistent stereochemistry [13]. The compound exists as a single enantiomer in biological systems, designated as (-)-noribogaine based on its optical rotation properties [5] [12].

The rigid polycyclic structure limits conformational flexibility, contributing to the compound's defined stereochemical profile [12]. The stereochemical integrity is maintained through the fused ring systems that restrict rotation around critical bonds [16]. This stereochemical specificity is crucial for the compound's biological recognition and interaction with molecular targets.

Physical and Chemical Properties

Molecular Weight and Physical Characteristics

Noribogaine hydrochloride exhibits a molecular weight of 332.87 grams per mole for the hydrochloride salt form [1] [17] [8]. The free base noribogaine possesses a molecular weight of 296.4 grams per mole [3] [4] [10]. The exact mass of noribogaine has been determined as 296.188863 atomic mass units through high-resolution mass spectrometry [4].

The compound appears as a pale yellow to pale beige solid in its hydrochloride salt form [17]. At standard temperature and pressure conditions, the material exists as a crystalline solid with characteristic physical properties typical of indole alkaloid hydrochloride salts [17]. The compound demonstrates specific optical activity due to its chiral nature, rotating plane-polarized light in a characteristic manner [5].

Physical PropertyNoribogaine BaseNoribogaine Hydrochloride
Molecular Weight296.4 g/mol [3] [4]332.87 g/mol [1] [17]
Molecular FormulaC₁₉H₂₄N₂O [3] [4]C₁₉H₂₅ClN₂O [1] [2]
Physical StateSolidPale yellow to pale beige solid [17]
Exact Mass296.188863 amu [4]332.17 amu [2]

Solubility Parameters and Lipophilicity

Noribogaine exhibits moderate lipophilicity characteristics that influence its distribution and transport properties [18] [19]. The calculated logarithm of the partition coefficient (LogP) value for noribogaine is approximately 3.48, indicating substantial lipophilic character [18]. This lipophilicity parameter suggests the compound has significant affinity for lipid phases over aqueous environments [18].

The distribution coefficient varies with physiological conditions, with calculated LogD values of 0.45 at physiological pH 5.5 and 1.56 at pH 7.4 [18]. These pH-dependent distribution characteristics reflect the compound's basic nitrogen functionalities and their ionization states under different conditions [18]. The compound demonstrates 3 hydrogen bond acceptors and 2 hydrogen bond donors in its molecular structure [18].

Noribogaine hydrochloride shows limited solubility in aqueous systems but demonstrates enhanced solubility in organic solvents [17]. The compound exhibits slight solubility in dimethyl sulfoxide and methanol, particularly when heated and sonicated [17]. The polar surface area of noribogaine is calculated as 17.4 square angstroms, contributing to its membrane permeability characteristics [18].

Solubility ParameterValueConditions
LogP3.48 [18]Octanol/water partition
LogD (pH 5.5)0.45 [18]Physiological conditions
LogD (pH 7.4)1.56 [18]Physiological conditions
Polar Surface Area17.4 Ų [18]Calculated value
Hydrogen Bond Acceptors3 [18]Molecular structure
Hydrogen Bond Donors2 [18]Molecular structure

Stability Profiles in Various Biological Matrices

Noribogaine demonstrates notable stability characteristics in biological matrices, particularly in plasma systems [20] [19]. Research indicates that noribogaine remains stable in frozen plasma samples for at least one year under appropriate storage conditions [20]. In whole blood matrices, the compound maintains stability for 4 hours at both 4 degrees Celsius and 20 degrees Celsius [20].

Long-term storage stability studies reveal that noribogaine can be preserved for 2 months at -20 degrees Celsius in blood samples without significant degradation [20]. The compound's pharmacokinetic profile shows extended persistence in biological systems compared to its parent compound ibogaine [19] [21]. Peak blood levels of noribogaine can exceed those of ibogaine and persist in the bloodstream for at least 24 hours following administration [21] [15].

The volume of distribution for noribogaine in laboratory studies was determined to be nearly 10 times greater than that of ibogaine, indicating enhanced tissue distribution characteristics [19]. This extended distribution profile contributes to the compound's prolonged biological presence and sustained activity [19] [15]. The compound's stability in various biological matrices makes it suitable for analytical and research applications requiring extended sample storage periods [20].

Structural Relationship to Ibogaine and Other Iboga Alkaloids

Noribogaine belongs to the extensive family of iboga alkaloids, which comprises hundreds of naturally occurring monoterpenoid indole alkaloids [22] [13]. The compound shares fundamental structural features with other members of this alkaloid family while exhibiting specific modifications that distinguish its chemical and biological properties [13] [23].

The primary structural relationship exists between noribogaine and ibogaine, where noribogaine represents the O-demethylated metabolite of ibogaine [14] [15]. This transformation involves the replacement of the methoxy group at position 12 in ibogaine with a hydroxyl group in noribogaine [6] [15]. The demethylation reaction is catalyzed by cytochrome P450 2D6 enzymes in biological systems [21].

Within the broader iboga alkaloid family, noribogaine shares structural similarities with coronaridine, tabernanthine, and voacangine [24] [13] [23]. These compounds all possess the characteristic ibogamine backbone but differ in their specific functional group substitutions [13] [23]. Coronaridine, also known as 18-carbomethoxyibogamine, contains a methyl ester functionality that distinguishes it from noribogaine's hydroxyl substitution [23].

AlkaloidKey Structural FeatureFunctional Group Difference
Ibogaine12-methoxyibogamine [13]Methoxy group at position 12
Noribogaine12-hydroxyibogamine [3] [5]Hydroxyl group at position 12
Coronaridine18-carbomethoxyibogamine [23]Methyl ester at position 18
TabernanthineIbogamine derivative [13]Methoxy substitution pattern
IbogamineBase iboga structure [25]Unsubstituted ibogamine core

The stereochemical relationships among iboga alkaloids reveal interesting biosynthetic connections [13]. While most iboga alkaloids from Tabernanthe iboga exist in the same enantiomeric series as noribogaine, catharanthine from Catharanthus roseus represents the opposite optical series [13]. This enantiomeric diversity reflects different biosynthetic pathways operating in various plant species [13].

Dates

Last modified: 07-21-2023

Explore Compound Types